Dextromethorphan-d3

Catalog No.
S903884
CAS No.
524713-56-2
M.F
C18H25NO
M. Wt
274.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dextromethorphan-d3

CAS Number

524713-56-2

Product Name

Dextromethorphan-d3

IUPAC Name

(1S,9S,10S)-4-methoxy-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

Molecular Formula

C18H25NO

Molecular Weight

274.4 g/mol

InChI

InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i1D3

InChI Key

MKXZASYAUGDDCJ-GQJJTUARSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC

Synonyms

(9α,13α,14α)-3-Methoxy-17-(methyl-d3)morphinan; (+)-3-Methoxy-N-(methyl-d3)morphinan; d-3-Methoxy-N-(methyl-d3)morphinan;

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC

Internal Standard for Dextromethorphan Quantification

The primary application of dextromethorphan-d3 lies in its role as an internal standard for quantifying dextromethorphan itself. Internal standards are isotopically labelled molecules with nearly identical chemical properties to the target molecule (dextromethorphan in this case). This similarity allows the internal standard to behave identically to the target molecule during analysis while remaining distinct due to its altered isotopic composition [].

Here's how it works: A known amount of dextromethorphan-d3 is added to a sample containing an unknown amount of dextromethorphan. Both molecules then undergo the same analytical process, such as chromatography or mass spectrometry. By comparing the signal of the internal standard (dextromethorphan-d3) to the signal of the target molecule (dextromethorphan), scientists can determine the concentration of the unknown analyte (dextromethorphan) in the sample [].

Dextromethorphan-d3 is a deuterated form of dextromethorphan, a synthetic compound primarily used as an antitussive agent in over-the-counter cough medications. The chemical formula for dextromethorphan-d3 is C₁₈H₂₅D₃NO, where the "d3" indicates the incorporation of three deuterium atoms into the molecule. This modification enhances its stability and allows for more precise quantification in pharmacokinetic studies and drug interactions. Dextromethorphan itself is known for its central nervous system effects, functioning as a cough suppressant by acting on the brain's cough center.

Dextromethorphan-d3 itself does not have a known mechanism of action. It serves as a reference molecule in research settings to quantify dextromethorphan, which acts as a cough suppressant by directly affecting the cough center in the brainstem [].

Similar to its non-deuterated counterpart. Key reactions include:

  • Oxidation: Dextromethorphan can be oxidized to form dextrorphan, an active metabolite that contributes to its pharmacological effects.
  • Hydrolysis: The compound can hydrolyze under acidic or basic conditions, potentially leading to the formation of various degradation products.
  • Conjugation: Dextromethorphan-d3 may also undergo conjugation reactions, such as glucuronidation, which facilitate its excretion from the body.

These reactions are essential for understanding the metabolic pathways and pharmacokinetics of dextromethorphan-d3 in biological systems .

Dextromethorphan-d3 exhibits several biological activities:

  • Antitussive Effects: It primarily acts as a cough suppressant by inhibiting the cough reflex through central action on the brain.
  • Neuroprotective Properties: Studies have indicated that dextromethorphan can protect against oxidative stress and neuronal damage, suggesting potential applications in neurodegenerative diseases .
  • Antidiabetic Effects: Recent research has shown that dextromethorphan derivatives can lower blood glucose levels by targeting pancreatic islets, indicating a possible role in diabetes management .

The synthesis of dextromethorphan-d3 typically involves the incorporation of deuterium into the dextromethorphan molecule. Common methods include:

  • Deuterated Solvents: Using deuterated solvents during synthesis can help incorporate deuterium into specific positions of the molecule.
  • Exchange Reactions: Chemical exchange reactions can be utilized to replace hydrogen atoms with deuterium atoms.
  • Direct Synthesis: More advanced synthetic routes may involve starting from precursors that already contain deuterium or using specialized reagents designed for deuteration .

Dextromethorphan-d3 is primarily used in research settings, particularly for:

  • Quantitative Analysis: It serves as a stable-labeled internal standard for quantifying dextromethorphan levels in biological samples.
  • Pharmacokinetic Studies: Researchers utilize it to study the metabolism and distribution of dextromethorphan in various biological systems.
  • Drug

Dextromethorphan-d3 has been studied for its interactions with various receptors and transporters:

  • N-Methyl-D-Aspartate Receptors: It has been shown to modulate these receptors, which are involved in synaptic plasticity and memory function.
  • Sigma Receptors: Dextromethorphan interacts with sigma receptors, which may play a role in its neuroprotective effects and potential antidepressant activity .
  • Cytochrome P450 Enzymes: The compound is metabolized by cytochrome P450 enzymes, and studies on its interactions with these enzymes help elucidate potential drug-drug interactions .

Dextromethorphan-d3 shares structural similarities with several other compounds. Here are some comparable substances:

CompoundStructure SimilarityUnique Features
DextromethorphanIdentical backboneWidely used as an antitussive agent
DextrorphanActive metaboliteExhibits NMDA receptor antagonism
LevorphanEnantiomer of methorphanAnalgesic properties; less antitussive activity
CodeineOpioid structureAnalgesic effects; potential for addiction

Dextromethorphan-d3's uniqueness lies in its isotopic labeling, which enhances its utility in research without altering its pharmacological profile significantly. This allows researchers to trace its metabolic pathways accurately while studying its interactions and effects .

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

274.212444659 g/mol

Monoisotopic Mass

274.212444659 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-04-14

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